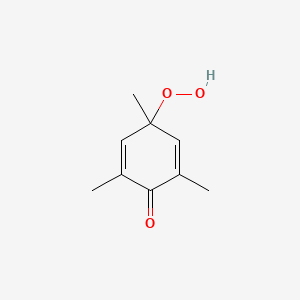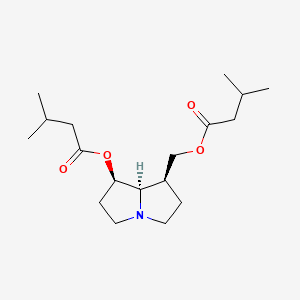
1-Ethynylsulfanylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynylsulfanylbutane is an organic compound with the molecular formula C6H10S. It contains a total of 16 bonds, including 6 non-hydrogen bonds, 1 multiple bond, 3 rotatable bonds, 1 triple bond, and 1 sulfide group
準備方法
The synthesis of 1-Ethynylsulfanylbutane can be achieved through several synthetic routes. One common method involves the reaction of butyl lithium with ethynyl sulfide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually cooled to low temperatures to control the exothermic nature of the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
1-Ethynylsulfanylbutane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process converts the triple bond into a single bond, forming butyl sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethynyl group is replaced by other nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with lithium aluminum hydride results in butyl sulfide.
科学的研究の応用
1-Ethynylsulfanylbutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions. Its sulfide group can interact with thiol groups in proteins, making it useful for biochemical assays.
Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for drug development. Its ability to undergo various chemical reactions makes it a versatile intermediate in pharmaceutical synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Ethynylsulfanylbutane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The ethynyl group can participate in π-π interactions, while the sulfide group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
類似化合物との比較
1-Ethynylsulfanylbutane can be compared with other similar compounds such as ethynyl sulfide and butyl sulfide.
特性
CAS番号 |
41863-13-2 |
|---|---|
分子式 |
C6H10S |
分子量 |
114.21 g/mol |
IUPAC名 |
1-ethynylsulfanylbutane |
InChI |
InChI=1S/C6H10S/c1-3-5-6-7-4-2/h2H,3,5-6H2,1H3 |
InChIキー |
XGAIWLQDWBVMOE-UHFFFAOYSA-N |
正規SMILES |
CCCCSC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)








![4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14674444.png)



